molecular formula C7H6N2O B068429 1,3-Benzoxazol-6-amine CAS No. 177492-52-3

1,3-Benzoxazol-6-amine

Cat. No.: B068429
CAS No.: 177492-52-3
M. Wt: 134.14 g/mol
InChI Key: ZJYIRVSPPOOPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzoxazol-6-amine: is a heterocyclic aromatic compound with the molecular formula C7H6N2O It consists of a benzene ring fused to an oxazole ring, with an amine group attached at the 6th position This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties

Mechanism of Action

Target of Action

Benzo[d]oxazol-6-amine, also known as 1,3-Benzoxazol-6-amine, is a compound that has been synthesized and studied for its potential applications . .

Mode of Action

It’s important to note that the mode of action can vary depending on the specific biological context and the concentration of the compound .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Action Environment

The action of benzo[d]oxazol-6-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability, and potentially its efficacy, could be affected by temperature and the presence of oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Benzoxazol-6-amine can be synthesized through various methods, often starting with 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminophenol with formyl-o-carborane in the presence of iron(III) chloride as a catalyst and toluene as a solvent at 110°C for 24 hours yields this compound .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of metal catalysts, such as iron or copper, and solvents like toluene or ethanol, is common in industrial settings. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

1,3-Benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazoles with different functional groups.

Scientific Research Applications

1,3-Benzoxazol-6-amine has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Its derivatives are studied for potential therapeutic applications, including anti-inflammatory and antioxidant effects.

    Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers.

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzoxazol-5-amine
  • 1,3-Benzoxazol-2-amine
  • 1,3-Benzothiazol-6-amine

Comparison:

1,3-Benzoxazol-6-amine is unique due to the position of the amine group, which influences its reactivity and biological activity. Compared to 2-methyl-1,3-benzoxazol-5-amine, the absence of a methyl group in this compound allows for different substitution patterns and interactions. Similarly, the presence of sulfur in 1,3-benzothiazol-6-amine introduces different electronic properties and reactivity compared to the oxygen-containing benzoxazole.

Properties

IUPAC Name

1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYIRVSPPOOPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342743
Record name 1,3-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177492-52-3
Record name 1,3-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzoxazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzoxazol-6-amine
Reactant of Route 2
Reactant of Route 2
1,3-Benzoxazol-6-amine
Reactant of Route 3
1,3-Benzoxazol-6-amine
Reactant of Route 4
1,3-Benzoxazol-6-amine
Reactant of Route 5
Reactant of Route 5
1,3-Benzoxazol-6-amine
Reactant of Route 6
1,3-Benzoxazol-6-amine
Customer
Q & A

Q1: How does the isomeric structure of 1,3-benzoxazol-6-amine impact the properties of the resulting poly(benzoxazole imide)s (PBOPIs)?

A1: The research demonstrates that the isomeric structure of the diamine monomer significantly influences the thermal and optical properties of the resulting PBOPIs []. Polymers synthesized using this compound (referred to as the PI-b series) exhibited higher glass transition temperatures (Tg) and 5% weight loss temperatures (Td5%) compared to polymers synthesized using the isomer 2-(3-aminophenyl)benzo[d]oxazol-5-amine (PI-a series) []. This difference is attributed to the altered arrangement of the benzoxazole and amine groups in the polymer backbone, influencing chain packing and intermolecular interactions []. Additionally, the PI-b series showed lower transparency compared to the PI-a series, likely due to differences in chain conformation and light scattering caused by the isomeric effect [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.